![molecular formula C14H15N3O4S B2935297 Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate CAS No. 1251675-80-5](/img/structure/B2935297.png)

Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

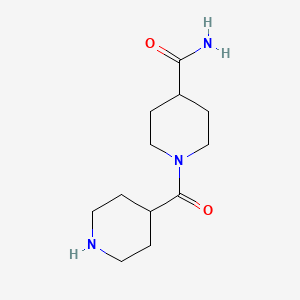

The synthesis of Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate involves multiple steps. It is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves the production of 4-(methylamino)-3-nitrobenzoyl chloride, which then reacts with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The final compound is prepared after the reduction of this intermediate .Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . This provides detailed information about the arrangement of atoms within the molecule and their chemical environments.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process starts with 4-(methylamino)-3-nitrobenzoic acid and involves reactions such as the production of 4-(methylamino)-3-nitrobenzoyl chloride and its subsequent reaction with ethyl 3-(pyridin-2-ylamino)propanoate .科学的研究の応用

Synthesis Techniques and Organic Chemistry Applications

- Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : A study by Wnuk et al. (1996) describes a method for the synthesis of α-fluoro esters through stannyl radical-mediated cleavage, involving ethyl 2-(pyridin-2-ylsulfonyl)hexanoate. This process highlights a novel methodology for sulfone moiety removal, contributing to the development of synthetic organic chemistry techniques (Wnuk, Rios, Khan, Hsu, 1996).

Biodegradation and Environmental Impact

Degradation of Chlorimuron-ethyl by Aspergillus niger : Sharma, Banerjee, and Choudhury (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger isolated from agricultural soil. This research provides insights into microbial pathways for the breakdown of synthetic chemicals in the environment, highlighting the role of fungi in bioremediation efforts (Sharma, Banerjee, Choudhury, 2012).

Biodegradation of Chlorimuron-ethyl by Rhodococcus sp. : A study by Li et al. (2016) on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 under optimized conditions highlights the potential of bacterial strains in the detoxification and removal of persistent herbicides from the environment. This research contributes to understanding the microbial degradation pathways and improving the efficiency of bioremediation strategies (Li, Zang, Yu, Lv, Cheng, Liu, Xu, Lan, 2016).

作用機序

Mode of Action

, a thrombin inhibitor used to treat thromboses and cardiovascular diseases

Biochemical Pathways

Given its role as an intermediate in the synthesis of Dabigatran etexilate , it may be involved in the coagulation pathway, but this requires further investigation.

Result of Action

The in vitro anti-cancer activity of a newly synthesized complex containing EAPB has been emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .

特性

IUPAC Name |

ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-3-6-11(9-10)17-13-12(22(15,19)20)7-4-8-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMAUQXAAPUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)